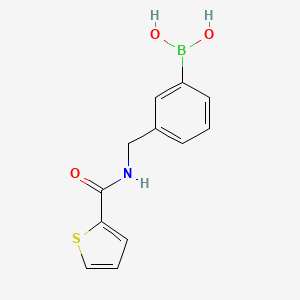

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid: is an organic compound with the molecular formula C₁₂H₁₂BNO₃S and a molecular weight of 261.1 g/mol . This compound features a boronic acid group attached to a phenyl ring, which is further substituted with a thiophene-2-carboxamido group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid typically involves the following steps:

Formation of the Thiophene-2-carboxamido Intermediate: This step involves the reaction of thiophene-2-carboxylic acid with an amine to form the thiophene-2-carboxamido group.

Attachment to the Phenyl Ring: The thiophene-2-carboxamido group is then attached to a phenyl ring through a suitable linker, such as a methylene group.

Introduction of the Boronic Acid Group: Finally, the boronic acid group is introduced to the phenyl ring using a boron-containing reagent, such as boronic acid or boronate ester.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.

Reduction: The compound can also undergo reduction reactions, particularly at the thiophene ring, leading to the formation of dihydrothiophene derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or ethanol.

Major Products:

Oxidation: Boronate esters or boronic anhydrides.

Reduction: Dihydrothiophene derivatives.

Substitution: Various biaryl or vinyl-aryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of boronic acids in cancer therapy. The incorporation of thiophene derivatives has been shown to enhance the anticancer properties of boronic acids. For instance, compounds similar to (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid have demonstrated selective inhibition of cancer cell proliferation through mechanisms involving proteasome inhibition and modulation of signaling pathways related to cell survival and apoptosis .

Inhibition of Enzymatic Activity

Boronic acids are known to inhibit serine proteases, which play critical roles in various physiological processes and disease states. The specific structure of this compound allows it to interact effectively with these enzymes, potentially leading to therapeutic applications in treating conditions like thrombosis and certain cancers .

Sensor Technology

Chemical Sensors

The compound's boronic acid functionality can be utilized in the development of chemical sensors for detecting diols and sugars. Research has shown that thiophene-based boronic acids exhibit enhanced binding affinities for diol-containing compounds, making them suitable candidates for sensor applications. These sensors can be designed to operate under electrochemical conditions, allowing for sensitive and selective detection of biomolecules such as glucose .

Smart Materials

Incorporating this compound into polymer matrices can lead to the creation of smart materials that respond to environmental stimuli. This property is particularly useful in developing responsive coatings or drug delivery systems that release therapeutic agents in response to specific triggers such as pH changes or the presence of certain biomolecules .

Material Science

Polymer Composites

The integration of boronic acids into polymer composites can enhance their mechanical properties and thermal stability. Compounds like this compound can be used as cross-linking agents or as functional additives to improve the performance of materials used in various applications, including electronics and packaging .

Nanomaterials

Research indicates that functionalizing nanoparticles with boronic acids can improve their selectivity and effectiveness in drug delivery systems. The unique interactions between boronic acids and biological molecules facilitate targeted delivery, enhancing therapeutic efficacy while minimizing side effects .

Table: Summary of Applications

| Application Area | Specific Use | Mechanism/Functionality |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Proteasome inhibition, signaling pathway modulation |

| Enzyme inhibitors | Interaction with serine proteases | |

| Sensor Technology | Chemical sensors for diols | Enhanced binding affinities |

| Smart materials | Responsive to environmental stimuli | |

| Material Science | Polymer composites | Improved mechanical properties |

| Nanomaterials | Targeted drug delivery through functionalization |

Case Studies

- Anticancer Research : A study investigated the anticancer effects of thiophene-based boronic acids on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting potential for further development as anticancer therapies .

- Sensor Development : A research team developed a glucose sensor utilizing a thiophene-boronic acid derivative. The sensor demonstrated high sensitivity and selectivity for glucose detection, outperforming traditional methods .

- Nanoparticle Functionalization : In a study on drug delivery systems, nanoparticles were functionalized with boronic acids to enhance targeting capabilities. This approach showed promising results in delivering chemotherapeutics specifically to cancer cells while reducing systemic toxicity .

Wirkmechanismus

The mechanism of action of (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-boronic acid: Similar structure but lacks the carboxamido group.

Phenylboronic acid: Similar structure but lacks the thiophene and carboxamido groups.

(4-(Thiophene-2-carboxamido)phenyl)boronic acid: Similar structure but with the carboxamido group at a different position on the phenyl ring.

Uniqueness: (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is unique due to the presence of both the thiophene-2-carboxamido group and the boronic acid group on the same molecule. This combination allows for versatile reactivity and a wide range of applications in various fields .

Biologische Aktivität

The compound (3-((Thiophene-2-carboxamido)methyl)phenyl)boronic acid is a member of the boronic acid family, known for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

1. Chemical Structure and Synthesis

The structure of this compound features a thiophene ring linked to a carboxamide group and a boronic acid moiety. The synthesis typically involves the coupling of thiophene derivatives with boronic acids through palladium-catalyzed reactions, which has been documented in various studies .

2. Antiviral Activity

Recent studies have highlighted the antiviral potential of thiophene-based compounds, including those similar to this compound. For instance, a series of thiophene derivatives demonstrated significant antiviral activity against the Ebola virus, with effective concentrations in the micromolar range. The mechanism of action involved inhibition of viral entry, showcasing the compound's potential as a therapeutic agent .

Table 1: Antiviral Activity of Thiophene Derivatives

| Compound ID | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| Thiophene 1 | 0.5 | 10 | 20 |

| Thiophene 2 | 0.7 | 15 | 21.4 |

| Thiophene 3 | 0.4 | 12 | 30 |

3. Antibacterial Activity

The antibacterial efficacy of thiophene derivatives has also been investigated. Studies show that compounds with thiophene structures exhibit inhibitory effects against various strains of bacteria, including ESBL-producing E. coli. The binding interactions between these compounds and bacterial proteins have been elucidated through molecular docking studies, indicating their potential as novel antibacterial agents .

Table 2: Antibacterial Activity Against E. coli Strains

| Compound ID | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Thiophene A | 2 µg/mL |

| Thiophene B | 4 µg/mL |

| Thiophene C | 1 µg/mL |

4. Anticancer Activity

Boronic acids are recognized for their anticancer properties due to their ability to inhibit specific enzymes involved in cancer progression. The compound has shown promising results in vitro against various cancer cell lines, particularly MCF-7 breast cancer cells. The cytotoxic effects were evaluated using IC50 values, revealing significant potency .

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 18.76 |

| HeLa | 25.00 |

| A549 | 30.50 |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Antiviral Mechanism : Inhibition of viral entry through interference with viral glycoproteins.

- Antibacterial Mechanism : Binding to bacterial enzymes, disrupting their function.

- Anticancer Mechanism : Inhibition of proteasomal activity and modulation of cell signaling pathways involved in proliferation and apoptosis .

6. Case Studies

Several case studies have explored the efficacy and safety profiles of thiophene derivatives:

- Ebola Virus Study : A compound similar to this compound was tested for its ability to inhibit Ebola virus entry in vitro, showing promising results that warrant further clinical investigation .

- Antibacterial Efficacy : A study demonstrated that a series of thiophene derivatives exhibited significant antibacterial activity against multidrug-resistant strains, highlighting their potential as alternative therapies in antibiotic resistance scenarios .

- Cytotoxicity Assessment : Research indicated that the compound had selective cytotoxic effects on cancer cells while sparing healthy cells, underscoring its therapeutic potential in oncology .

Eigenschaften

IUPAC Name |

[3-[(thiophene-2-carbonylamino)methyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BNO3S/c15-12(11-5-2-6-18-11)14-8-9-3-1-4-10(7-9)13(16)17/h1-7,16-17H,8H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVOOYBANAYJJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)CNC(=O)C2=CC=CS2)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.